N-[4-(acetylamino)phenyl]-2-(3-oxothiomorpholin-2-yl)acetamide is a complex organic compound that has garnered attention due to its potential biological activities. This compound features a thiomorpholine ring, which is known for its diverse pharmacological properties, including anticonvulsant and antimicrobial effects. The compound's structure integrates an acetylamino group and a 3-oxothiomorpholine moiety, contributing to its unique chemical behavior.
The synthesis and characterization of N-[4-(acetylamino)phenyl]-2-(3-oxothiomorpholin-2-yl)acetamide have been documented in various studies focusing on related compounds. Notably, research has highlighted the synthesis of similar thiomorpholine derivatives and their biological evaluations, indicating a growing interest in this class of compounds .
This compound can be classified as an amide due to the presence of the amide functional group (-C(=O)N-). Additionally, it is categorized under thioether compounds due to the sulfur atom in the thiomorpholine ring, which influences its reactivity and interaction with biological targets.
The synthesis of N-[4-(acetylamino)phenyl]-2-(3-oxothiomorpholin-2-yl)acetamide typically involves multi-step reactions starting from commercially available precursors. Key steps include:
The reaction conditions often involve solvents such as dichloromethane or acetonitrile, with base catalysts like potassium carbonate facilitating the reaction. Monitoring techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to confirm the formation of the desired product .
N-[4-(acetylamino)phenyl]-2-(3-oxothiomorpholin-2-yl)acetamide has a complex molecular structure characterized by:
The molecular formula for this compound is C13H16N2O2S, with a molecular weight of approximately 280.35 g/mol. Structural analysis through NMR spectroscopy reveals distinct chemical shifts corresponding to various protons in the molecule, confirming its structural integrity .
The compound can participate in various chemical reactions typical for amides and thioketones, including:
Reaction conditions such as temperature, solvent choice, and catalysts significantly influence the outcome and efficiency of these transformations .
The mechanism of action for N-[4-(acetylamino)phenyl]-2-(3-oxothiomorpholin-2-yl)acetamide is hypothesized to involve:
Studies have indicated that similar compounds exhibit anticonvulsant activity by enhancing GABAergic transmission or inhibiting excitatory neurotransmitter release .
N-[4-(acetylamino)phenyl]-2-(3-oxothiomorpholin-2-yl)acetamide typically exhibits:
The compound is expected to be soluble in organic solvents like methanol and dichloromethane but less soluble in water due to its hydrophobic characteristics imparted by the phenyl groups.
Relevant analyses such as Infrared (IR) spectroscopy confirm functional groups' presence, while Mass Spectrometry (MS) provides molecular weight confirmation .
N-[4-(acetylamino)phenyl]-2-(3-oxothiomorpholin-2-yl)acetamide has potential applications in:
The structural components of N-[4-(acetylamino)phenyl]-2-(3-oxothiomorpholin-2-yl)acetamide align with privileged scaffolds in modern drug discovery, particularly in oncology and antimicrobial therapy. The N-phenylacetamide core is a recurrent structural motif in several classes of bioactive molecules with demonstrated pharmacological effects. For instance, N-[4-(1,3-benzothiazol-2-yl)phenyl]acetamide derivatives have shown potent inhibitory activity against monoacylglycerol lipase (MAGL), an enzyme implicated in cancer pathogenesis, with several compounds exhibiting nanomolar potency against breast cancer cell lines (MCF7 and MDA-MB-468) [3]. The presence of the thiomorpholine-3-one ring introduces a sulfur-containing heterocycle that may contribute to enhanced target interactions through both hydrogen bonding and hydrophobic effects, while potentially improving pharmacokinetic properties. This significance is further amplified by the established role of thiazole and thiazolidinedione derivatives in anticancer drug discovery, as evidenced by clinically approved agents such as dasatinib and alpelisib [4] [9].
Molecular hybridization strategies exemplified by this compound offer substantial advantages in drug discovery. The incorporation of the sulfonamide-linked acetamide group (as seen in N-((4-(acetylamino)phenyl)sulphonyl)acetamide) may confer favorable physicochemical properties and enhance target selectivity [6]. Additionally, the 3-oxothiomorpholine component introduces conformational constraints that may optimize spatial orientation for target binding, potentially leading to improved potency and reduced off-target effects. Such hybrid molecules are increasingly important in addressing complex multifactorial diseases like cancer, where single-target therapies often demonstrate limited efficacy due to compensatory pathways and acquired resistance mechanisms.
Table 1: Structural Analogs and Their Pharmacological Significance
Structural Motif | Representative Compound | Biological Activity | Reference |
---|---|---|---|
N-phenylacetamide | N-[4-(1,3-benzothiazol-2-yl)phenyl]acetamide | MAGL inhibition (IC₅₀ 6.5-9 nM); Anticancer (GI₅₀ 23.8-37.1 nM) | [3] |
Quinazolinone core | N-(4-oxo-2-phenyl-1,2-dihydroquinazolin-3(4H)-yl)isonicotinamide | Antimicrobial (15-20 mm inhibition zone) | [2] |
Thiazolidinedione | 2,4-Thiazolidinedione derivatives | PPARγ agonism; Anticancer (multiple mechanisms) | [9] |
Sulfonamide-linked acetamide | N-((4-(acetylamino)phenyl)sulphonyl)acetamide | Structural motif in enzyme inhibitors | [6] |
The emergence of N-[4-(acetylamino)phenyl]-2-(3-oxothiomorpholin-2-yl)acetamide reflects the evolution of multi-component reaction (MCR) chemistry and rational hybrid design in medicinal chemistry. While the exact synthetic route for this specific compound is not detailed in the literature, structurally related quinazolinone derivatives have been efficiently synthesized using environmentally benign approaches. Notably, recent advances employ glutamic acid as a biodegradable organocatalyst for constructing complex heterocyclic systems containing acetamide linkages under sustainable conditions (60°C in ethanol) [2]. This green chemistry approach aligns with contemporary trends in pharmaceutical synthesis aimed at reducing environmental impact while maintaining synthetic efficiency.
The historical development of this compound class stems from research on acetylated aniline derivatives and their biological activities. Compounds like N-(4-[(acetylamino)sulfonyl]phenyl)-2-chloroacetamide (CAS 97433-27-7) served as synthetic precursors for more complex molecules, demonstrating the versatility of the N-(4-acetamidophenyl) moiety as a building block in medicinal chemistry [8]. Similarly, the thiomorpholine scaffold has garnered increased attention due to its presence in compounds with diverse bioactivities, including enzyme inhibition and receptor modulation.
The commercial availability of structurally complex N-[4-(acetylamino)phenyl] derivatives through specialty chemical providers like Sigma-Aldrich, albeit as rare research chemicals without analytical certification, highlights their importance as building blocks in early drug discovery [1] [7]. These compounds are typically offered with explicit disclaimers regarding analytical characterization, indicating their application primarily in exploratory biology and preliminary screening rather than clinical development.
Despite its promising structural features, significant knowledge gaps exist regarding N-[4-(acetylamino)phenyl]-2-(3-oxothiomorpholin-2-yl)acetamide, presenting multiple research objectives for future investigation:
Comprehensive Biological Profiling: While structural analogs exhibit notable anticancer and antimicrobial activities, the specific pharmacological profile of this thiomorpholine-containing hybrid remains largely unexplored. Critical research objectives include: (1) Evaluation against the NCI-60 human tumor cell line panel to establish preliminary antiproliferative activity spectra, similar to benzothiazolyl acetamide derivatives that demonstrated potent activity against breast cancer lines [3]; (2) Assessment of MAGL inhibitory activity given the structural similarity to known MAGL inhibitors with anticancer properties; and (3) Investigation of antimicrobial potential against both gram-positive and gram-negative pathogens, particularly considering the promising activity of quinazolinone-acetamide hybrids against Salmonella typhimurium [2].
Mechanistic Elucidation: The compound's potential mechanisms of action represent a significant knowledge gap. Priority research areas include: (1) Computational docking studies to predict protein targets, leveraging methodologies applied to similar compounds which demonstrated binding affinities ranging from -8.91 to -8.45 kcal/mol [2]; (2) Electrochemical characterization using cyclic voltammetry to evaluate redox behavior, which has proven informative for understanding the pharmacological potential of related heterocyclic compounds [2]; and (3) Investigation of effects on critical cancer pathways including apoptosis induction, cell cycle arrest, and inhibition of angiogenesis and metastasis.
Physicochemical and ADMET Characterization: Systematic studies are needed to establish the compound's drug-likeness and developability: (1) Experimental determination of LogP to assess membrane permeability, as existing computational predictions (e.g., LogP ≈ 1.80 for similar triazole-containing analogs) require experimental validation [10]; (2) Evaluation against Lipinski's rule of five parameters to predict oral bioavailability, building on SwissADME analyses performed for related quinazolinone derivatives [2]; and (3) Metabolic stability assessment in microsomal systems to identify potential metabolic soft spots, particularly around the thiomorpholine ring and acetamide bonds.
Table 2: Critical Knowledge Gaps and Proposed Research Approaches
Knowledge Gap | Current Status | Recommended Approach | Expected Outcome |
---|---|---|---|
Biological activity spectrum | No published data | NCI-60 screening; MAGL inhibition assay | Identification of lead indications and potency |
Mechanism of action | Unknown | Molecular docking; Transcriptomic analysis | Target identification and pathway modulation data |
Electrochemical properties | Not characterized | Cyclic voltammetry | Redox behavior prediction for mechanistic insight |
ADMET properties | Computational predictions only | Experimental LogP; Microsomal stability; CYP inhibition | Developability assessment and structural optimization |
Synthetic methodology | Not reported | Green chemistry approaches (e.g., organocatalysis) | Optimized scalable synthesis with reduced environmental impact |
The absence of comprehensive analytical characterization data (including full NMR assignment, high-resolution mass spectrometry, and X-ray crystallographic analysis) represents another significant gap. While specialized vendors offer this compound as a research chemical, they explicitly state that analytical data is not collected, placing responsibility on researchers to confirm identity and purity [1] [7]. Furthermore, the lack of in vivo pharmacokinetic and efficacy studies limits understanding of its therapeutic potential. Addressing these knowledge gaps through systematic research will elucidate whether this hybrid scaffold represents a viable lead compound for further development, particularly in oncology where structurally related compounds have demonstrated compelling activity.
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0